Tris(2-methoxyethoxy)vinylsilane is an organosilicon compound characterized by its unique structure, which consists of a vinyl group attached to a silicon atom that is further bonded to three 2-methoxyethoxy groups. The molecular formula for this compound is C₁₁H₂₄O₆Si, and it has a molecular weight of approximately 264.39 g/mol. This compound is notable for its potential applications in various fields, including materials science and organic synthesis.
Tris(2-methoxyethoxy)vinylsilane can be synthesized through several methods:
These methods highlight the versatility in synthesizing tris(2-methoxyethoxy)vinylsilane, making it accessible for research and industrial applications .
Tris(2-methoxyethoxy)vinylsilane finds utility in various applications:
The compound's ability to enhance material properties makes it valuable across multiple industries, including construction and electronics .
Interaction studies involving tris(2-methoxyethoxy)vinylsilane focus on its reactivity with different substrates and its role as a coupling agent. Research indicates that it can effectively bond with various organic materials, enhancing their mechanical properties and stability. Additionally, studies on its toxicity reveal that while it poses minimal risk under controlled conditions, safety measures should be observed when handling this compound .
Tris(2-methoxyethoxy)vinylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Trimethylsilane | Contains three methyl groups attached to silicon | Simple structure; primarily used as a reagent |
Vinyltrimethoxysilane | Vinyl group with three methoxy groups | Used mainly in polymer chemistry |
Triethylsilane | Contains three ethyl groups attached to silicon | Commonly used as a precursor in silicon chemistry |
Tris(2-methoxyethyl)silane | Similar methoxyethyl groups but lacks vinyl | More stable; less reactivity compared to vinylsilane |
Tris(2-methoxyethoxy)vinylsilane stands out due to its combination of vinyl reactivity and multiple ether functionalities, making it particularly suitable for advanced material applications and organic synthesis .
Nucleophilic substitution reactions involving vinyltrimethoxysilane precursors provide a foundational route for synthesizing tris(2-methoxyethoxy)vinylsilane. These reactions typically exploit the electrophilicity of the silicon atom, where methoxy groups are displaced by 2-methoxyethoxy nucleophiles. For example, in a two-step process, vinyltrimethoxysilane reacts with excess 2-methoxyethanol under acidic or basic conditions to facilitate sequential substitution of methoxy groups. The reaction proceeds via an SN2-like mechanism at the silicon center, with steric and electronic factors influencing substitution rates.
Recent studies highlight the role of transition metal catalysts in enhancing reaction efficiency. For instance, iridium(I) siloxide complexes enable alkoxy/siloxy group exchange between vinyltrimethoxysilane and 2-methoxyethanol, achieving up to 70% yield under mild conditions. The use of titanium tetraisopropoxide as a Lewis acid catalyst further accelerates transetherification, reducing reaction times from days to hours. Key parameters include:
Mechanochemical methods offer a solvent-free, energy-efficient alternative for synthesizing tris(2-methoxyethoxy)vinylsilane. By employing high-energy ball milling, silicon particles are activated to react directly with 2-methoxyethanol. This approach bypasses traditional multistep synthesis and eliminates the need for hazardous halogens.
In one protocol, a mixture of elemental silicon, copper catalyst, and 2-methoxyethanol is milled at 40°C for 2 hours, yielding tris(2-methoxyethoxy)vinylsilane with >95% purity. Copper acts as a mechanocatalyst, forming copper silicides (e.g., Cu₃Si) that enhance silicon reactivity. The process also generates hydrogen gas as a byproduct, which can be captured for secondary applications. Advantages include:
Catalyst design is critical for regulating selectivity during ether-alkoxy exchange reactions. Three primary catalyst classes have been validated:
Catalyst Type | Example | Efficiency (%) | Conditions |
---|---|---|---|
Lewis Acids | Titanium tetraisopropoxide | 85–90 | 25°C, 10 hours |
Enzymes | Rhizopus oryzae lipase | 65–75 | 25°C, 24 hours |
Transition Metals | Iridium(I) siloxide complexes | 70–80 | 60°C, 6 hours |
Lewis acids like titanium tetraisopropoxide promote transetherification by polarizing silicon-oxygen bonds, enabling nucleophilic attack by 2-methoxyethanol. Enzymatic catalysis, though slower, offers superior stereochemical control, making it ideal for specialty chemical production. Transition metal catalysts, particularly iridium-based systems, enable reversible alkoxy group transfer, ensuring high functional group tolerance.
Post-synthesis purification is essential to remove halide impurities (e.g., residual chlorides) and unreacted precursors. Zinc-mediated purification is widely adopted, where zinc metal or organic zinc compounds (e.g., diethoxy zinc) selectively adsorb halides via surface complexation. A typical workflow involves:
Anionic polymerization of TMEVS proceeds through electron transfer mechanisms, often involving alkali metals such as sodium or potassium. A critical feature of this process is the occurrence of isomerization pathways, particularly when tetramethylethylenediamine (TMEDA) is present as a coordinating ligand [4]. The isomerization arises from proton transfer reactions within silyl radical intermediates, leading to structural rearrangements in the polymer backbone. For instance, polymerization of trimethylvinylsilane analogs in the presence of TMEDA results in viscous liquid polymers rather than crystalline solids, suggesting extensive backbone isomerization [4].
The isomerization frequency correlates with solvent polarity and initiator type. In tetrahydrofuran (THF), where solvation of lithium counterions is strong, isomerization occurs rapidly due to enhanced ion pair separation. This contrasts with benzene systems, where limited solvation slows proton transfer and favors conventional chain propagation [2]. Kinetic studies show that electron transfer from potassium to TMEVS occurs at longer distances compared to sodium, reducing premature termination and enabling higher molecular weights (Mn = 50,000–100,000) [2]. Ultrasound-assisted reductive coupling further narrows molecular weight distributions (Đ = 1.2–1.5) by suppressing side reactions like chain transfer to solvent [2].
Free radical polymerization of TMEVS follows classical kinetics, with dicumyl peroxide (DCPO) or benzoyl peroxide (BPO) initiating the process at 70–130°C [1] [5]. The rate equation at 120°C is expressed as:
$$
Rp = k[\text{DCPO}]^{0.6}[\text{TMEVS}]^{1.0}
$$
where $$ k $$ is the rate constant (13 L/mol·s) [5]. The overall activation energy is 112 kJ/mol, consistent with bimolecular termination mechanisms [5]. Despite this, chain transfer to the monomer limits molecular weights (Mn = 2,000–4,400) due to a high chain transfer constant ($$ C{\text{mtr}} = 4.2 \times 10^{-2} $$) [5].
Electron spin resonance (ESR) spectroscopy reveals stable propagating radicals during polymerization, with termination rate constants ($$ kt $$) reaching $$ 3.1 \times 10^4 $$ L/mol·s at 120°C [5]. Copolymerization with vinyl acetate exhibits reactivity ratios of $$ r1 = 1.4 $$ (TMEVS) and $$ r_2 = 0.24 $$ (vinyl acetate), indicating a preference for TMEVS incorporation [5]. This selectivity stems from the electron-donating methoxyethoxy groups, which raise the monomer’s $$ Q $$-value to 0.084 and $$ e $$-value to +0.80 [5].
Nickel-based catalysts enable the copolymerization of TMEVS with ethylene, overcoming traditional limitations in polar monomer incorporation. Brookhart-type α-diimine nickel complexes facilitate alternating insertion, with density functional theory (DFT) calculations showing ethylene insertion barriers of 23.3 kcal/mol after TMEVS incorporation [6]. Steric repulsion between the pre-inserted silane group and incoming ethylene directs the silane moiety to the chain end rather than the main chain [6].
The coordination mechanism involves:
This process yields copolymers with up to 15 mol% silane content, as confirmed by $$ ^1\text{H} $$-NMR analysis [1].
TMEVS enables precise architectural control in block copolymers through sequential polymerization strategies. Anionic ring-opening polymerization of cyclotetrasilane precursors generates polysilane macroinitiators, which subsequently initiate vinyl monomer polymerization [2]. For example, poly(phenylmethylsilane)-b-poly(TMEVS) block copolymers exhibit microphase separation, with silicon-rich domains confirmed by transmission electron microscopy [7].
Alternative approaches use trifluoromethanesulfonic acid to functionalize polysilane precursors, enabling post-polymerization modifications. Reaction with methylmagnesium iodide introduces methyl groups, creating amphiphilic blocks with tunable solubility [2]. The table below summarizes key architectural strategies:
Strategy | Method | Molecular Weight (Mn) | Dispersity (Đ) |
---|---|---|---|
Sequential anionic | Cyclotetrasilane → TMEVS | 50,000–100,000 | 1.2–1.5 |
Reductive coupling | Ultrasound-assisted Na/K initiation | 10,000–50,000 | 1.3–1.7 |
Post-polymerization mod. | Triflic acid + Grignard reagent | 20,000–80,000 | 1.4–1.9 |
These methodologies expand applications in photoresists, gas separation membranes, and self-healing materials [2] [7].
Irritant;Health Hazard